2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS3/c1-8-6-23-15(16-8)18-12(21)7-22-13-5-4-11(19-20-13)14-9(2)17-10(3)24-14/h4-6H,7H2,1-3H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYZFLVDEPFCDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule characterized by its thiazole and pyridazine moieties. This structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 384.52 g/mol. The presence of both thiazole and pyridazine rings allows for diverse interactions with biological targets, which may lead to various therapeutic applications.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of thiazole and pyridazine derivatives. For instance, compounds similar to 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide have shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in tumor cells. For example, derivatives have been shown to activate caspase pathways and inhibit DNA synthesis in cancer cells such as A549 (lung cancer) and C6 (glioma) lines .
- Case Study : A study synthesized novel thiazole-(benz)azole derivatives demonstrating significant anticancer effects through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Thiazole derivatives are widely recognized for their antimicrobial properties. The compound's structural features suggest it may exhibit similar activities.
- Antibacterial Studies : Thiazole compounds have been investigated for their efficacy against various bacterial strains. Compounds with thiazole rings have shown inhibition against Gram-positive and Gram-negative bacteria .
- Case Study : Research involving electron-withdrawing thiazole derivatives indicated high potency against Plasmodium falciparum, suggesting potential applications in antimalarial therapies .
Other Biological Activities
The compound may also possess other pharmacological properties:
- Anticonvulsant Activity : Some thiazole derivatives have demonstrated anticonvulsant effects in animal models, indicating a broader spectrum of activity beyond anticancer and antimicrobial effects .
- Enzyme Inhibition : The thioether linkage in the compound may facilitate interactions with specific enzymes, potentially leading to inhibition pathways relevant in various diseases.
Comparative Analysis
To better understand the unique biological activity of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, a comparison with structurally related compounds is useful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Thiazole ring | Antimicrobial |
| Pyridazinone | Pyridazine ring | Anticancer |
| Thioacetamide | Thioether linkage | Enzyme inhibitor |
This table illustrates that while many compounds share structural components, the combination found in 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide may confer unique biological properties not observed in simpler analogs.
Scientific Research Applications
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 370.49 g/mol. The unique structural features include:
- Thiazole moiety : Known for its diverse pharmacological properties.
- Pyridazine ring : Enhances interaction with biological targets.
- Acetamide functional group : Significant in medicinal chemistry for its bioactivity.
Research indicates that thiazole derivatives exhibit a range of biological activities. The specific applications of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide include:
Antimicrobial Properties
Thiazole derivatives have been documented for their antimicrobial activities against various pathogens. Preliminary studies suggest that this compound may possess significant antibacterial and antifungal properties, potentially useful in treating infections caused by resistant strains.
Anticancer Activity
The structural components of this compound suggest potential anticancer activities. Thiazole derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Further research is necessary to elucidate the specific mechanisms through which this compound exerts its effects.
Enzyme Inhibition
Certain thiazole derivatives have shown promise as enzyme inhibitors, particularly in inhibiting acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's. While initial studies on similar compounds indicate weak inhibition, further optimization may enhance efficacy.
Case Studies
- Study on Thiazole Derivatives : A study evaluated new thiazole derivatives for antimicrobial and anticholinesterase activities. Although some compounds exhibited weak acetylcholinesterase inhibition, significant antifungal activity was noted against Candida parapsilosis .
- Synthesis and Evaluation of Similar Compounds : Research on related thiazole derivatives has demonstrated their potential as effective antimicrobial agents and their role in drug development . These findings support the exploration of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide in similar applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions between pyridazine-thiol intermediates and acetamide derivatives. Key steps include:
- Use of ethyl alcohol or DMF as solvents under reflux conditions (60–80°C).
- Catalysis by triethylamine or K₂CO₃ to facilitate thioether bond formation .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?
- Methodology :
- IR spectroscopy : Confirms S-H (2550 cm⁻¹) and C=O (1680 cm⁻¹) bonds .
- NMR (¹H/¹³C) : Key signals include δ 2.45 (s, 3H, thiazole-CH₃), δ 7.25–7.80 (pyridazine and thiazole protons) .
- Elemental analysis : Matches calculated values (e.g., C: 52.1%, H: 4.3%, N: 18.9%, S: 12.4%) .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in biological activity data across different assays?
- Methodology :
- Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ discrepancies (e.g., cytotoxicity vs. target inhibition).
- Assay validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and standardized protocols (MTT assay, 48–72 hr incubation) .
- Meta-analysis : Compare results with structurally similar thiazole derivatives (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol analogs) to identify structure-activity trends .
Q. How can solvent polarity and catalyst choice impact the tautomeric equilibrium of the thiazole moiety during synthesis?
- Methodology :
- Solvent screening : Polar aprotic solvents (DMF, DMSO) favor thione tautomers, while non-polar solvents (toluene) stabilize thiol forms .
- Catalyst effects : K₂CO₃ promotes thiolate anion formation, shifting equilibrium toward thioether products .
- Spectroscopic monitoring : Use UV-Vis (λmax 320 nm for thione vs. 280 nm for thiol) to quantify tautomer ratios .
Q. What computational approaches are effective for predicting binding modes of this compound with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina with ATP-binding sites (e.g., kinase domains) and flexible side-chain sampling .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .
- Pharmacophore mapping : Align with known inhibitors (e.g., staurosporine) to identify critical H-bond donors/acceptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
